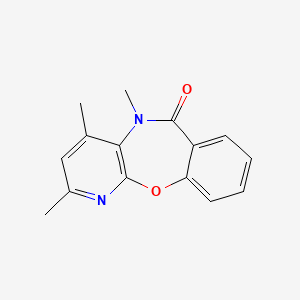
Octa-O-methylsucrose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octa-O-methylsucrose is a chemically modified derivative of sucrose, where all eight hydroxyl groups of the sucrose molecule are replaced by methoxy groups. This compound has the molecular formula C20H38O11 and a molar mass of 454.51 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octa-O-methylsucrose typically involves the methylation of sucrose. One common method is the use of sodium sucrates, which are prepared by reacting sucrose with sodium hydroxide. The sodium sucrates are then methylated using dimethyl sulfate or methyl iodide under controlled conditions . The reaction is usually carried out in an anhydrous solvent such as benzene or ether to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The methylation reaction is carefully monitored to avoid over-methylation or incomplete reactions, which can lead to impurities.
Análisis De Reacciones Químicas
Types of Reactions
Octa-O-methylsucrose can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Methyl iodide in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols. Substitution reactions can yield various alkylated derivatives.
Aplicaciones Científicas De Investigación
Octa-O-methylsucrose has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of methylation on the properties of carbohydrates.
Biology: It is used in studies of carbohydrate metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as a precursor for other synthetic compounds
Mecanismo De Acción
The mechanism of action of octa-O-methylsucrose involves its interaction with various molecular targets and pathways. The methoxy groups on the molecule can participate in hydrogen bonding and other interactions with enzymes and receptors, affecting their activity. This can lead to changes in metabolic pathways and other biological processes .
Comparación Con Compuestos Similares
Octa-O-methylsucrose can be compared with other methylated derivatives of sucrose, such as:
Tetra-O-methylsucrose: Where only four hydroxyl groups are replaced by methoxy groups.
Hexa-O-methylsucrose: Where six hydroxyl groups are replaced by methoxy groups.
The uniqueness of this compound lies in its complete methylation, which imparts distinct physical and chemical properties compared to partially methylated derivatives .
Propiedades
Número CAS |
5346-73-6 |
|---|---|
Fórmula molecular |
C20H38O11 |
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-dimethoxy-2,5-bis(methoxymethyl)oxolan-2-yl]oxy-3,4,5-trimethoxy-6-(methoxymethyl)oxane |
InChI |
InChI=1S/C20H38O11/c1-21-9-12-14(24-4)16(26-6)17(27-7)19(29-12)31-20(11-23-3)18(28-8)15(25-5)13(30-20)10-22-2/h12-19H,9-11H2,1-8H3/t12-,13-,14-,15-,16+,17-,18+,19-,20+/m1/s1 |
Clave InChI |
RNUOORAGNGKJLZ-ZJCSYNEASA-N |
SMILES isomérico |
COC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC)OC)OC)COC)OC)OC)OC |
SMILES canónico |
COCC1C(C(C(C(O1)OC2(C(C(C(O2)COC)OC)OC)COC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![17-methoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,14,17,19-heptaen-16-one](/img/structure/B15193480.png)











